molecular formula C27H29N3O4 B2888548 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide CAS No. 896352-16-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2888548
CAS No.: 896352-16-2
M. Wt: 459.546
InChI Key: CGWLVJBPECQQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a structurally complex compound featuring three distinct pharmacophores:

  • A benzo[d][1,3]dioxol-5-yl group, which enhances lipophilicity and may improve blood-brain barrier penetration.
  • A 4-phenylpiperazin-1-yl moiety, commonly associated with CNS activity due to its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • A 4-methoxybenzamide group, contributing to electronic and steric properties that influence target binding.

Below, we compare its structural and functional attributes with related compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-32-23-10-7-20(8-11-23)27(31)28-18-24(21-9-12-25-26(17-21)34-19-33-25)30-15-13-29(14-16-30)22-5-3-2-4-6-22/h2-12,17,24H,13-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWLVJBPECQQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the piperazine derivative: The phenylpiperazine moiety is synthesized by reacting phenylamine with ethylene diamine under controlled conditions.

    Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine derivatives are coupled using suitable linkers and catalysts.

    Final amidation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Benzodioxole Moieties

The following compounds share core structural elements with the target molecule but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name Key Structural Differences Pharmacological Implications Reference
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide Oxalamide linker with 4-fluorophenyl substituent (vs. 4-methoxybenzamide) Increased polarity due to fluorine; potential differences in receptor binding kinetics
N-[2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide 4-Methylpiperazine (vs. phenylpiperazine); sulfonamide (vs. benzamide) Reduced aromaticity in piperazine; sulfonamide may enhance metabolic stability
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide Benzylpiperazine with propanamide chain (vs. ethyl-linked benzamide) Increased chain flexibility; benzyl group may alter receptor selectivity
N-[2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide 3-Methylbenzamide (vs. 4-methoxybenzamide) Steric hindrance from methyl group vs. electron-donating methoxy; altered binding affinity

Functional Analogues with Benzodioxole and Amide Groups

  • For example, 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) shares the 4-methoxyphenyl group but includes a reactive α-ketoamide, which may confer distinct redox properties compared to the target compound .

Physicochemical Comparisons

Property Target Compound N2-(4-Fluorophenyl)oxalamide 3-Methylbenzamide Analogue
Molecular Weight ~490 (estimated) 490.54 443.5
Polar Groups Methoxy, benzamide Fluorophenyl, oxalamide Methyl, benzamide
Lipophilicity (LogP) Higher (methoxy enhances lipophilicity) Moderate (fluorine reduces LogP) Lower (methyl less lipophilic)
Solubility Likely low (aromatic dominance) Moderate (polar oxalamide) Low

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting key research findings, structure-activity relationships, and potential clinical implications.

Chemical Structure and Properties

Molecular Formula: C22H26N2O3
Molecular Weight: 366.46 g/mol
IUPAC Name: this compound

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to influence its biological properties.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). It has been studied for its affinity towards dopamine receptors, specifically the D3 receptor subtype, which is implicated in neuroprotection and the modulation of mood disorders.

Biological Activity

  • Antidepressant Effects : Studies suggest that the compound exhibits antidepressant-like activity in animal models. It appears to enhance serotonergic and dopaminergic neurotransmission, which may contribute to its mood-elevating effects .
  • Anticancer Potential : Preliminary investigations have shown that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory properties in vitro, indicating potential applications in treating inflammatory conditions. This activity may be linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing side effects. Key findings include:

  • Substituent Effects : Modifications on the piperazine ring and benzo[d][1,3]dioxole moiety have been shown to significantly alter receptor binding affinity and biological activity. For instance, introducing electron-donating groups enhances interaction with dopamine receptors .
  • Hydrophobic Interactions : The presence of hydrophobic groups increases lipophilicity, which may improve blood-brain barrier penetration and overall bioavailability .

Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in behavioral despair tests (e.g., forced swim test), suggesting strong antidepressant effects. The compound was able to reverse stress-induced behavioral changes effectively at doses of 10 mg/kg .

Study 2: Anticancer Activity

In vitro assays against MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis confirmed increased Annexin V staining indicative of early apoptosis .

Q & A

(Basic) What are the key synthetic pathways for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide, and what analytical methods validate its purity?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 4-phenylpiperazine moiety (e.g., reacting 4-phenylpiperazine with a benzodioxolyl-containing intermediate under anhydrous conditions) .
  • Amide bond formation between the ethylamine linker and 4-methoxybenzoyl chloride, requiring controlled pH (e.g., Na₂CO₃ in acetonitrile) to prevent side reactions .
  • Purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) or recrystallization .
    Validation methods :
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the benzodioxole and piperazine groups .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

(Advanced) How can researchers optimize the synthetic yield of this compound while minimizing byproducts from competing reactions?

Key optimization strategies include:

  • Catalyst screening : Use of K₂CO₃ or triethylamine to enhance nucleophilic substitution efficiency in piperazine coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates and reduce dimerization .
  • Temperature control : Maintaining reflux temperatures (80–100°C) during amidation to accelerate reaction kinetics without decomposing heat-sensitive groups .
  • Byproduct monitoring : TLC (silica plates, ethyl acetate/hexane) to track reaction progress and identify unreacted starting materials .

(Basic) What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assign peaks for the benzodioxole methylenedioxy group (δ ~5.9–6.0 ppm for ¹H; δ ~100–105 ppm for ¹³C) and piperazine protons (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry of the ethylamine linker and confirm spatial orientation of the 4-methoxybenzamide group .
  • FT-IR : Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

(Advanced) What computational methods are employed to predict this compound’s receptor-binding affinity and selectivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with dopamine D3 receptors, focusing on the piperazine moiety’s role in hydrogen bonding with Asp110 and Ser196 residues .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (ΔG) using MM-PBSA .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the benzodioxole and methoxy groups to prioritize analogs with enhanced selectivity .

(Advanced) How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Dose-response reassessment : Conduct parallel in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent pharmacokinetic studies) to identify metabolic instability or off-target effects .
  • Metabolite profiling : Use LC-MS to detect phase I/II metabolites (e.g., demethylation of the methoxy group) that may alter activity .
  • Species-specific assays : Compare receptor homology (e.g., human vs. murine D3 receptors) to explain efficacy discrepancies .

(Basic) What in vitro assays are recommended for initial screening of this compound’s biological activity?

  • Radioligand displacement assays : Measure affinity for serotonin (5-HT₁A) or dopamine (D2/D3) receptors using [³H]-spiperone or [³H]-raclopride .
  • Functional cAMP assays : Quantify GPCR modulation in HEK293 cells transfected with target receptors .
  • Cytotoxicity screening : MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .

(Advanced) What strategies are effective in structure-activity relationship (SAR) studies to enhance this compound’s potency?

  • Piperazine substitution : Replace 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine to improve D3 receptor selectivity .
  • Benzodioxole modification : Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to enhance metabolic stability .
  • Linker optimization : Shorten the ethylamine spacer to reduce conformational flexibility and improve binding entropy .

(Basic) How should researchers address solubility challenges during formulation for in vivo studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize the compound in aqueous buffers .
  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to enhance water solubility .
  • Nanoemulsion techniques : Encapsulate the compound in lipid-based nanoparticles (e.g., DOPC/cholesterol) for sustained release .

(Advanced) What analytical workflows reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in the piperazine ring .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental IR/X-ray data to validate tautomeric forms .
  • Cocrystallization trials : Co-crystallize with receptor fragments (e.g., D3 receptor extracellular loop peptides) to resolve ambiguous electron density maps .

(Basic) What are the known stability concerns for this compound under storage conditions?

  • Light sensitivity : Degradation of the benzodioxole moiety occurs under UV exposure; store in amber vials at -20°C .
  • Hydrolysis : The amide bond is susceptible to basic hydrolysis (pH > 9); use buffered solutions (pH 6–8) for long-term storage .
  • Oxidation : Piperazine rings may oxidize; add antioxidants (e.g., BHT) to solid-state samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.